

Application Note: HPLC Separation of 5-Hydroxyhexadecanedioyl-CoA

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Compound of Interest

Compound Name: 5-hydroxyhexadecanedioyl-CoA

Cat. No.: B15545565

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Introduction

5-hydroxyhexadecanedioyl-CoA is a long-chain acyl-CoA ester, an important intermediate in fatty acid metabolism. Accurate quantification and separation of this analyte are crucial for research in metabolic disorders and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of **5-hydroxyhexadecanedioyl-CoA** in biological matrices. The described protocol is based on established methods for the analysis of long-chain acyl-CoA compounds.

Principle

The method utilizes reversed-phase HPLC to separate **5-hydroxyhexadecanedioyl-CoA** from other endogenous long-chain acyl-CoAs. Due to the polar and anionic nature of the Coenzyme A moiety, an ion-pairing agent is recommended to improve peak shape and retention on a C18 stationary phase. Detection by tandem mass spectrometry provides high selectivity and sensitivity, allowing for accurate quantification.

Experimental Protocols

Sample Preparation and Extraction

Effective extraction is critical for the recovery of long-chain acyl-CoAs from biological samples. [1] The following protocol is recommended for cultured cells or tissue homogenates.

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold deionized water with 0.6% formic acid[2]
- Acetonitrile
- Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA

Procedure:

- Cell Harvesting: Rinse cultured cells with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.[2]
- Lysis: Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[2] An aliquot should be taken for protein quantification to normalize the results.
- Protein Precipitation and Extraction: Add 270 µL of acetonitrile containing the internal standard. Vortex thoroughly to ensure homogeneity and precipitate proteins.[2]
- Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
- Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

- HPLC system with a binary pump and autosampler
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Mobile Phase A: 15 mM Ammonium Hydroxide in Water[3]
- Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[3]
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
2.0	45
2.2	95
4.0	95
4.1	20
6.0	20

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
- Scan Type: Selected Reaction Monitoring (SRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- SRM Transitions: (To be determined by direct infusion of a **5-hydroxyhexadecanedioyl-CoA** standard)

Data Presentation

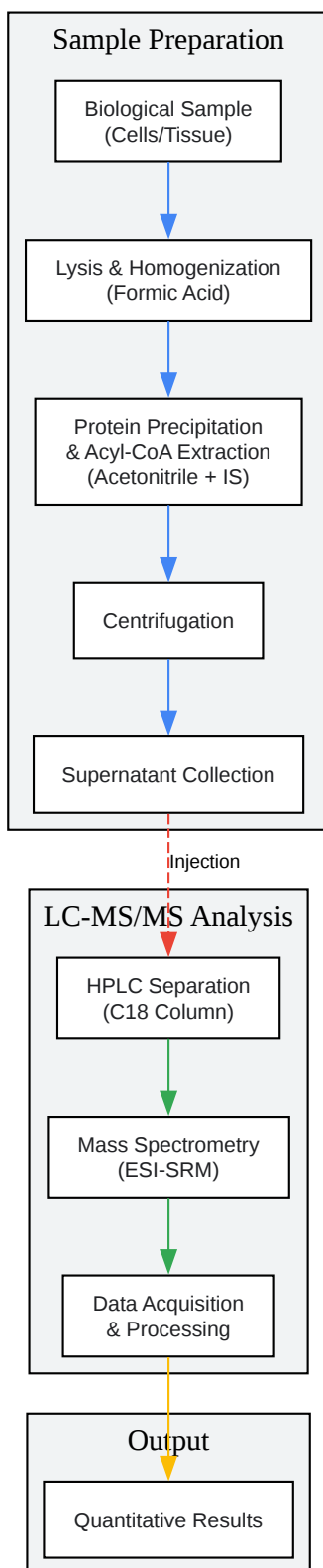
The following table summarizes the expected chromatographic and mass spectrometric data for **5-hydroxyhexadecanedioyl-CoA** and a common internal standard.

Compound	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)
5-hydroxyhexadecanedioyl-CoA	~ 2.5	[M+H] ⁺	Fragment 1
Heptadecanoyl-CoA (IS)	~ 3.1	[M+H] ⁺	Fragment 2

Note: The exact m/z values need to be determined empirically.

Visualizations

Experimental Workflow





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- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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